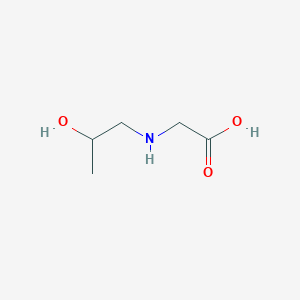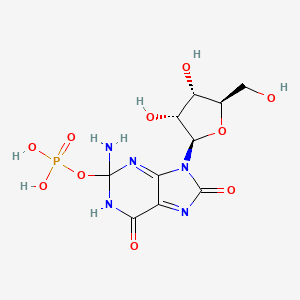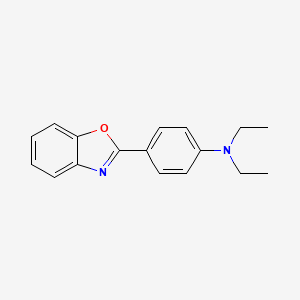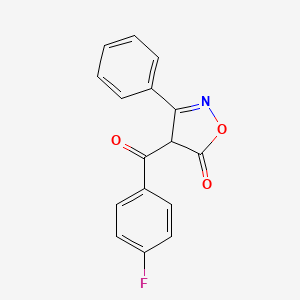![molecular formula C12H9N3OS B12899907 3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione CAS No. 923569-76-0](/img/structure/B12899907.png)
3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione is a heterocyclic compound that belongs to the class of pyridazines. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-7-phenylisoxazolo[4,5-d]pyridazine-4(5H)-thione can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share similar core structures but differ in their substituents and pharmacological activities.
Eigenschaften
CAS-Nummer |
923569-76-0 |
|---|---|
Molekularformel |
C12H9N3OS |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
3-methyl-7-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazine-4-thione |
InChI |
InChI=1S/C12H9N3OS/c1-7-9-11(16-15-7)10(13-14-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17) |
InChI-Schlüssel |
KKZVQIVHWSTRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=S)NN=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)



![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)

![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)

